molecular formula C11H22N2O2 B1311923 Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate CAS No. 203664-62-4

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate

Cat. No.: B1311923
CAS No.: 203664-62-4
M. Wt: 214.3 g/mol
InChI Key: POQYLKMTBDPINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • React Ethyl 4-piperidinecarboxylate with 3-aminopropylamine.
  • The reaction is carried out in an organic solvent such as ethanol or methanol.
  • The mixture is heated under reflux conditions for several hours to ensure complete reaction.
  • The final product, Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate, is obtained after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate typically involves the reaction of piperidine with ethyl chloroformate and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

  • Step 1: Formation of Ethyl 4-piperidinecarboxylate

    • React piperidine with ethyl chloroformate in the presence of a base such as triethylamine.
    • The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
    • The product, Ethyl 4-piperidinecarboxylate, is obtained after purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the ethyl ester and 3-aminopropyl groups.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    1-(3-Aminopropyl)piperidine: Lacks the ester group, making it more basic and less lipophilic.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-(3-aminopropyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQYLKMTBDPINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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